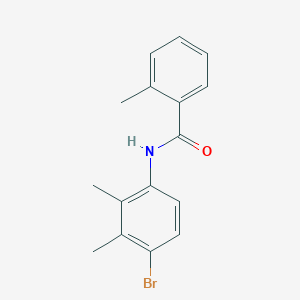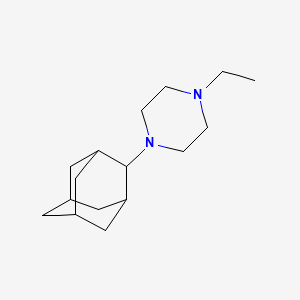
N-(4-methoxybenzyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors, such as protein kinase C and vascular endothelial growth factor receptor, which are known to play a critical role in cancer progression.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has good solubility and stability, which makes it easy to handle in laboratory experiments. However, one of the limitations of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its relatively complex synthesis process, which may limit its widespread use in research.
Orientations Futures
There are several areas of future research that could be explored with N-(4-methoxybenzyl)-2-naphthalenesulfonamide. One potential direction is to further elucidate the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide could be used as a starting point for the development of new analogs with improved potency and selectivity. Finally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide could be evaluated in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, N-(4-methoxybenzyl)-2-naphthalenesulfonamide is a promising compound with potential therapeutic applications in cancer research. While further research is needed to fully understand its mechanism of action and potential limitations, N-(4-methoxybenzyl)-2-naphthalenesulfonamide represents a valuable tool for scientists working to develop new treatments for cancer and other diseases.
Méthodes De Synthèse
N-(4-methoxybenzyl)-2-naphthalenesulfonamide can be synthesized using a multi-step reaction process, which involves the condensation of 4-methoxybenzaldehyde with 2-naphthalenesulfonyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by an acidification step to obtain the final product.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-methoxybenzyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which further enhance its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-17-9-6-14(7-10-17)13-19-23(20,21)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILGLULBKUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-2-naphthalenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)

![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)



![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)